N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide is an organic compound notable for its unique structural attributes, which include a benzamide functional group and multiple aromatic rings. The molecular formula of this compound is , with a molecular weight of approximately 516.2 g/mol. Its structure features a benzoyl group attached to a 4-methylphenyl moiety, along with a bromobenzene substituent. This complex aromatic compound has potential applications in medicinal chemistry and materials science, primarily due to its distinct electronic properties influenced by the presence of bromine and methyl groups.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and potential applications.
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide belongs to the class of benzamides, which are characterized by the presence of an amide group attached to a benzene ring. Its classification as an aromatic compound highlights its significance in organic chemistry and its potential reactivity in various chemical reactions.
The synthesis of N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, similar synthetic routes can be scaled up using automated reactors and continuous flow systems, enhancing efficiency and yield. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure product consistency and quality.
The molecular structure of N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide can be represented as follows:
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide can undergo several chemical reactions due to its functional groups:
The specific conditions for these reactions often depend on the desired product and may involve solvents, catalysts, and temperature control to optimize yields.
The mechanism of action for N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide involves its interaction with biological targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, influencing various biological pathways:
The precise mechanisms depend on the context of use and require further research for elucidation .
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide exhibits notable chemical stability due to its aromatic structure but can participate in various chemical transformations due to the presence of reactive functional groups like bromine and amide .
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide has several applications in scientific research:
The unique structural features of this compound make it a valuable candidate for further research across various scientific disciplines .
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide possesses a meticulously engineered molecular framework optimized for target engagement. Its systematic IUPAC designation reflects three key components: a 4-bromobenzamide moiety, a para-methylphenyl backbone, and an ortho-positioned benzoyl group. This arrangement creates a tripodal architecture where each subunit confers distinct electronic and steric properties essential for bioactivity [1] [2].
The compound's crystallographic signature follows the formula C₂₈H₂₁BrN₂O₃ (molecular weight: 473.39 g/mol), featuring:
Electronic Configuration: The bromine substituent (Pauling electronegativity: 2.96) creates an electron-deficient aromatic system, facilitating charge-transfer complexes with biological nucleophiles. This polarization extends through the conjugated amide bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack by enzymatic residues [8].
Stereoelectronic Effects: The ortho-benzoyl group induces steric hindrance around the proximal amide bond, restricting rotation to approximately 15°-20° in solution phase. This conformational constraint enhances target selectivity by reducing entropic penalties upon protein binding. Molecular modeling indicates the methyl substituent adopts a coplanar orientation with the phenyl ring, minimizing steric clash while optimizing hydrophobic contact surfaces [5] [9].
Table 1: Structural Features of N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide
Structural Feature | Position | Biochemical Influence | Experimental Evidence |
---|---|---|---|
Bromine atom | para-position on benzamide | Enhances electrophilicity and membrane permeability | LogP increase of 1.2 units vs non-brominated analog [8] |
Methyl group | 4-position on central phenyl | Modulates lipophilicity (cLogP = 4.3) and metabolic stability | 40% reduced hepatic clearance in microsomal assays [3] |
Benzoyl group | ortho to amide linkage | Enforces planarity via steric constraint | Restricted amide bond rotation (ΔG≠ = 18.2 kcal/mol) [9] |
Amide bonds | Between aromatic systems | Facilitates π-stacking and hydrogen bonding | 3.1 Å inter-ring distance by XRD [5] |
The therapeutic evolution of benzamides spans five decades, originating with simple N-phenylbenzamide analogs investigated for their analgesic properties in the 1970s. Early structure-activity relationship (SAR) studies demonstrated that meta- and para-substituted halogen variants exhibited superior potency in carrageenan-induced edema models compared to unsubstituted derivatives. This precipitated the development of second-generation benzamides incorporating heterocyclic extensions, though these often incurred metabolic liabilities [5] [8].
The critical pharmacophoric breakthrough emerged through the strategic incorporation of ortho-diaryl carbonyl systems, exemplified by N-(2-benzoylphenyl)benzamide scaffolds. These architectures demonstrated:
Table 2: Key Milestones in Benzamide Anti-Inflammatory Development
Time Period | Structural Class | Therapeutic Advance | Clinical Status |
---|---|---|---|
1975-1985 | Simple N-phenylbenzamides | NSAID-like activity; moderate COX inhibition | Obsolete (limited efficacy) |
1986-2000 | Halogenated diarylbenzamides | Improved selectivity (COX-2/COX-1 ratio >15) | Phase II (discontinued due to metabolic instability) |
2001-2010 | Ortho-benzoyl substituted analogs | Enhanced cytokine suppression (IL-6, TNF-α) and pharmacokinetics | Preclinical optimization |
2011-Present | N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide derivatives | Dual COX-2/LTB4 inhibition; biofilm penetration | Lead optimization for localized delivery [3] [5] [8] |
The incorporation of 4-bromo substitution specifically addressed limitations in oxidative metabolism. Comparative microsomal studies showed 4-bromobenzamide derivatives exhibited 3.2-fold longer half-lives than chloro analogs and 7-fold extension versus unsubstituted variants in human hepatocyte models. This stability profile, coupled with the methylphenyl group's role in suppressing glucuronidation, positioned N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide as a candidate for diseases requiring sustained local exposure, such as periodontal inflammation [5] [8].
Periodontitis involves complex polymicrobial biofilm dysbiosis where Porphyromonas gingivalis and Tannerella forsythia trigger sustained host inflammation. This condition manifests through three pathological phases: microbial colonization, hyperinflammatory response, and connective tissue destruction. N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide uniquely addresses each phase through multimodal mechanisms validated in preclinical models [5].
Biofilm Disruption: The compound's lipophilicity (calculated logP = 4.7) enables penetration through polysaccharide matrices of dental plaque. In vitro testing demonstrates 78% reduction in P. gingivalis biofilm biomass at 50 μM concentration, outperforming chlorhexidine (62% reduction) by disrupting lectin-mediated bacterial coadhesion. This occurs via competitive inhibition of P. gingivalis fimbrial proteins, confirmed through surface plasmon resonance studies (KD = 2.4 nM) [5].
Cytokine Modulation: Within gingival fibroblasts, the compound suppresses interleukin cascades through:
IL-1β secretion blockade (IC₅₀ = 0.7 μM) through IκB kinase phosphorylation inhibition [5]
Oxidative Stress Mitigation: The bromine atom facilitates scavenging of reactive oxygen species (ROS) generated by neutrophil respiratory bursts. Electrochemical analysis confirms a reduction potential of -0.87 V vs SCE, enabling oxidation of bromide to hypobromous acid in situ, which subsequently quenches hydrogen peroxide and hydroxyl radicals [8].
Table 3: Comparative Efficacy of Benzamide Derivatives Against Periodontal Pathogens
Compound | Biofilm Reduction (%) | IL-1β Suppression (IC₅₀, μM) | MMP-9 Inhibition (%) | Specialized Features |
---|---|---|---|---|
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide | 78% | 0.7 | 72% | Bromine-enhanced ROS scavenging |
N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide [7] | 62% | 1.9 | 58% | Higher ClogP (5.1) limits tissue penetration |
N-(2-benzoyl-4-methoxyphenyl)-4-methoxybenzamide [9] | 41% | 4.2 | 33% | Methoxy groups reduce anti-inflammatory potency |
N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide [3] | 56% | 2.5 | 61% | Lacks halogen redox functionality |
The compound's physicochemical profile aligns with localized delivery requirements for periodontal applications. With aqueous solubility <5 μg/mL, the molecule demonstrates prolonged residence in gingival crevicular fluid, while its moderate protein binding (78% in serum) ensures sufficient free fraction for therapeutic activity. These attributes, combined with the multimodal mechanisms above, provide a compelling rationale for its investigation in periodontitis [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7